molecular formula C10H6ClNO2 B1270539 2-Chloroquinoline-3-carboxylic acid CAS No. 73776-25-7

2-Chloroquinoline-3-carboxylic acid

Cat. No.: B1270539
CAS No.: 73776-25-7
M. Wt: 207.61 g/mol
InChI Key: XFSORZYTTCOBFN-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and a carboxylic acid group at the third position of the quinoline ring makes this compound unique and valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinoline-3-carboxylic acid typically involves the Meth-Cohn synthesis, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride or phosphorus pentachloride) upon heating . This method is efficient for constructing the quinoline ring system and introducing the chloro and carboxylic acid functionalities.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale application of the Meth-Cohn synthesis due to its reliability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Amides and Esters: Formed from the reaction of the carboxylic acid group with amines or alcohols.

    Substituted Quinoline Derivatives: Formed from nucleophilic substitution of the chlorine atom.

Scientific Research Applications

2-Chloroquinoline-3-carboxylic acid is extensively used in various scientific research fields due to its unique chemical properties :

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition, particularly phospholipase A2, cyclooxygenase-2, and 5-lipoxygenase.

    Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, primarily enzymes . The compound inhibits enzymes such as phospholipase A2, cyclooxygenase-2, and 5-lipoxygenase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

2-Chloroquinoline-3-carboxylic acid can be compared with other quinoline derivatives to highlight its uniqueness :

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group.

    Quinoline-3-carboxylic acid: Lacks the chlorine atom at the second position.

    2-Methylquinoline-3-carboxylic acid: Contains a methyl group instead of a chlorine atom at the second position.

These similar compounds share the quinoline core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSORZYTTCOBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357199
Record name 2-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73776-25-7
Record name 2-Chloro-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73776-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloroquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinoline-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of 21.3 ml (0.15 mole) of diisopropyl amine in 300 ml of dry tetrahydrofuran under a continuous nitrogen blanket, at -70° C., was added 61.6 ml of 2.7M n-butyllithium in hexane (0.165 mole) while maintaining the temperature at -60° to -70° C. Subsequent to this addition, the temperature was maintained at -65° C. for approximately 20 minutes. A solution of 20 g (0.12 mole) of 2-chloroquinoline in 60 ml of tetrahydrofuran was added dropwise while maintaining the temperature at -60° to -70° C. After holding the temperature at -65° C. for 20 minutes subsequent to this addition, the entire reaction mixture was poured onto a large excess of dry ice. Most of the solvent was evaporated in a stream of air; the residual solvent was removed by rotary evaporation. The residue was taken up in 300 ml water, made basic with dil aq. sodium hydroxide and washed with 3×50 ml of isopropyl ether. The aqueous layer was filtered and made acidic (4 to 5 pH) with dilute aqueous hydrochloric acid. The precipitate was collected, washed with water, isopropyl alcohol, and isopropyl ether, and dried, giving 15.4 g (62%) of white crystals, m.p. 190°-210° C. (decomp.). A sample was recrystallized from isopropyl alcohol giving an analytical sample, m.p. 190°-210° C. (decomp.).
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21.3 mL
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61.6 mL
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0.165 mol
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300 mL
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20 g
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60 mL
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0 (± 1) mol
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Yield
62%

Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions 2-Chloroquinoline-3-carboxylic acid is used for?

A1: This compound serves as a versatile starting material for synthesizing diverse quinoline derivatives. Research highlights its use in reactions with various nucleophiles. For instance, it reacts with o-phenylenediamine to yield quino[2,3‐b][1,5]benzodiazepin‐12‐ones [], and with 3-(p-substituted aryl)-4H-5-mercapto-1,2,4-triazoles to produce a novel series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones []. These reactions highlight the compound's versatility in constructing complex heterocyclic systems.

Q2: Are there any studies on the antimicrobial activity of compounds derived from this compound?

A2: Yes, several studies demonstrate the promising antimicrobial potential of derivatives. Notably, a series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones synthesized from this compound displayed significant antibacterial and antifungal activities, comparable to standard drugs Furacin and Flucanazol []. Similarly, diamide derivatives containing 2-chloroquinoline scaffolds, synthesized via the Ugi reaction using this compound as a source of acid, exhibited moderate to good antibacterial and antifungal activity []. These findings highlight the potential of this compound derivatives as lead compounds for developing new antimicrobial agents.

Q3: What is known about the structure of this compound?

A3: The crystal structure of this compound (C10H6ClNO2) reveals a layered architecture []. The crystal packing is stabilized by intermolecular C—H⋯O and O—H⋯N hydrogen bonds, leading to a two-dimensional network that contributes to the structural cohesion of the compound [].

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